N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains an indole ring and a propanamide group. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Propanamide is a type of amide. The specific compound you’re asking about has various substituents on these basic structures, including a 2,2-dimethylpropanoyl group on the indole and a 3-methylphenyl group on the acetamide .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and propanamide groups, along with the specific substituents mentioned earlier . Techniques like nuclear magnetic resonance (NMR) and mass spectrometry would typically be used to confirm the structure of such a compound .Chemical Reactions Analysis
Again, while I don’t have specific information on this compound, indole compounds in general are known to undergo a variety of chemical reactions. They can act as nucleophiles in electrophilic substitution reactions, and the nitrogen atom can act as a base, accepting a proton to form a more reactive species .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. Factors like its polarity, solubility, melting point, and boiling point would depend on the nature and position of its substituents .Scientific Research Applications
Neuroprotective Properties
The compound’s structure suggests potential neuroprotective effects. Researchers have explored its ability to mitigate oxidative stress, reduce inflammation, and enhance neuronal survival. These properties make it a promising candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Melatonin Analog
The synthetic strategy used for this compound can be adapted to create analogs of melatonin, an endogenous hormone. Melatonin plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and antioxidant defense mechanisms. Investigating the pharmacological effects of this compound in comparison to melatonin could yield valuable insights .
Anticancer Potential
Indole derivatives often exhibit antitumor properties. Researchers have explored their impact on cancer cell proliferation, apoptosis, and angiogenesis. Investigating the effects of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(3-methylphenyl)acetamide on cancer cell lines could reveal its potential as an anticancer agent .
Anti-Inflammatory Activity
Given its structural resemblance to indole-based anti-inflammatory drugs, this compound may modulate inflammatory pathways. Investigating its effects on cytokine production, NF-κB signaling, and immune responses could provide valuable data for drug development .
Metabolic Disorders
Indole derivatives have been studied for their impact on metabolic disorders such as diabetes and obesity. This compound’s unique structure warrants investigation into its effects on glucose homeostasis, lipid metabolism, and insulin sensitivity .
GABAergic Modulation
Considering its indole moiety, researchers may explore its interaction with GABA receptors. GABAergic modulation plays a crucial role in anxiety, epilepsy, and other neurological conditions. Investigating whether this compound affects GABAergic neurotransmission could be enlightening .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-15-6-5-7-16(12-15)13-20(25)23-18-9-8-17-10-11-24(19(17)14-18)21(26)22(2,3)4/h5-9,12,14H,10-11,13H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTASGMXSUSQIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.